5-Phenethylbarbituric acid
Description
5-Phenethylbarbituric acid is a barbiturate derivative characterized by a phenethyl group (–CH2CH2C6H5) substituted at the 5-position of the barbituric acid core. Barbiturates are central nervous system (CNS) depressants, and their activity is influenced by substituents at the 5-position, which modulate lipophilicity, solubility, and metabolic stability .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3/c15-10-9(11(16)14-12(17)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16,17) |
InChI Key |
XICPRTQGMNZJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-phenethylbarbituric acid with other barbiturates:
*Note: pKa values influence ionization and bioavailability. For example, phenobarbital’s pKa (~7.48) allows partial ionization at physiological pH, facilitating blood-brain barrier penetration .
Pharmacological Activity
- Phenobarbital (5-Ethyl-5-phenylbarbituric acid): A long-acting barbiturate used for epilepsy and sedation. Its ethyl and phenyl substituents balance lipophilicity and duration of action .
- Mephebarbital (5-Methyl-5-phenylbarbituric acid): Shorter alkyl chains (methyl) reduce lipid solubility, resulting in slower onset but prolonged effects compared to phenethyl derivatives .
- Butalbital: The allyl and isobutyl groups confer intermediate lipophilicity, making it suitable for tension headache relief with moderate duration .
Q & A
Q. What experimental evidence supports the hypothesis that 5-Phenethylbarbituric acid derivatives exhibit selective CNS activity compared to phenobarbital?
- Methodology: Conduct comparative electrophysiology assays (e.g., patch-clamp on GABAₐ receptors) using 5-ethyl-5-phenyl vs. 1-benzyl-5-phenyl analogs. Pharmacokinetic studies (plasma/brain concentration ratios in rodents) quantify blood-brain barrier penetration. Structural analogs with bulkier substituents (e.g., benzyl groups) show reduced sedation in behavioral assays .
Methodological Best Practices
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